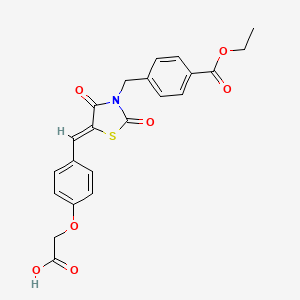

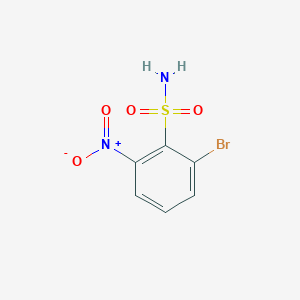

![molecular formula C25H25FN6O4 B2455921 4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207043-43-3](/img/structure/B2455921.png)

4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazolo[4,3-a]quinazoline ring, a carboxamide group, and a fluorophenyl group . These types of compounds are often found in pharmaceuticals and biologically important compounds used in drug discovery studies against various diseases .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution . For example, 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-a]quinazoline ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds . The presence of a fluorophenyl group could potentially influence the compound’s reactivity and interactions with biological targets.Aplicaciones Científicas De Investigación

Antibacterial Activity

The 1,2,4-triazole core has demonstrated significant antibacterial activity. Researchers have explored various derivatives containing this scaffold for their potential as antimicrobial agents. Given the global spread of drug-resistant bacteria, novel antibacterial compounds are urgently needed. The 1,2,4-triazole-based molecules could serve as promising candidates to combat microbial resistance .

Antifungal Agents

The 1,2,4-triazole ring has been incorporated into several antifungal drugs, including itraconazole, posaconazole, and voriconazole. These compounds are used clinically to treat fungal infections. The triazole moiety contributes to their efficacy by targeting fungal enzymes and disrupting cell membrane integrity .

Antiviral Properties

Ribavirin, an antiviral medication, contains a 1,2,4-triazole ring. It is used to treat viral infections, particularly hepatitis C. The triazole scaffold plays a crucial role in inhibiting viral replication .

Antimigraine Activity

Rizatriptan, an antimigraine drug, also features the 1,2,4-triazole core. It acts as a selective serotonin receptor agonist, providing relief from migraine attacks .

Anxiolytic Effects

Alprazolam, an anxiolytic (anti-anxiety) medication, contains the 1,2,4-triazole ring. It modulates the activity of gamma-aminobutyric acid (GABA) receptors, leading to calming effects .

Antitumoral Potential

Letrozole and anastrozole, both used in cancer therapy, incorporate the 1,2,4-triazole scaffold. These drugs are aromatase inhibitors, blocking estrogen production and thus treating hormone receptor-positive breast cancer .

Propiedades

IUPAC Name |

2-[2-(3-fluoroanilino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6O4/c1-4-10-30-23(35)19-9-8-16(22(34)27-13-15(2)3)11-20(19)32-24(30)29-31(25(32)36)14-21(33)28-18-7-5-6-17(26)12-18/h4-9,11-12,15H,1,10,13-14H2,2-3H3,(H,27,34)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWCWBBZWXUWHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC(=CC=C4)F)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

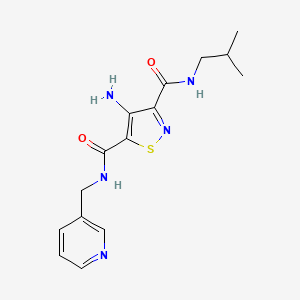

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2455845.png)

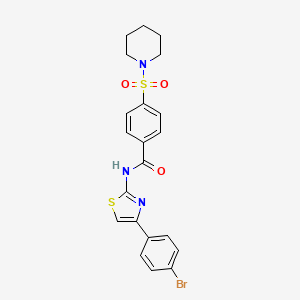

![2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2455846.png)

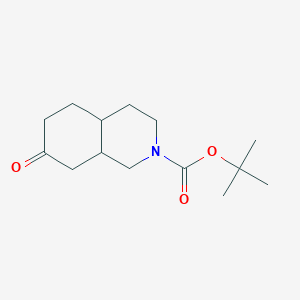

![(1S,4S)-N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2455848.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2455851.png)

![Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride](/img/structure/B2455852.png)

![N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2455856.png)

![3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2455860.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2455861.png)